Physical and chemical properties of 2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene
Physical and chemical properties of 2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene
An In-Depth Technical Guide to 2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene: Properties, Reactivity, and Synthetic Utility
Executive Summary
2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene is a highly functionalized aromatic compound poised to be a valuable building block for researchers in medicinal chemistry and materials science. Its unique arrangement of four distinct substituents—a nitro group, a methoxy group, and two different halogens (fluorine and iodine)—on a single benzene ring offers a rich platform for complex molecular engineering. The electron-withdrawing nitro group activates the ring for nucleophilic substitution, while the iodo and fluoro atoms serve as orthogonal handles for subsequent transformations, particularly metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr), respectively. This guide provides a comprehensive technical overview of this molecule, synthesizing available data on related structures to predict its physicochemical properties, spectroscopic signature, and chemical reactivity. By explaining the causality behind its synthetic utility and providing robust, self-validating experimental protocols, this document serves as a foundational resource for scientists looking to leverage this versatile intermediate in their research and development endeavors.
Introduction and Strategic Importance in Synthesis
The strategic value of 2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene lies in the distinct and complementary roles of its functional groups, making it an exemplary scaffold for the synthesis of complex target molecules, particularly in drug discovery.
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Fluorine: The inclusion of fluorine in pharmaceutical candidates is a widely used strategy to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and acidity (pKa).[1][2] Its high electronegativity also makes it an excellent leaving group in nucleophilic aromatic substitution reactions.
-
Iodine: The carbon-iodine bond is significantly more reactive than other carbon-halogen bonds in metal-catalyzed cross-coupling reactions. This enables the selective formation of new carbon-carbon or carbon-heteroatom bonds at this position, serving as a versatile anchor point for molecular elaboration.
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Nitro Group: As a potent electron-withdrawing group, the nitro substituent strongly activates the aromatic ring, particularly at the ortho and para positions, facilitating nucleophilic aromatic substitution. Furthermore, it can be readily reduced to a primary amine, a critical functional group for a vast array of subsequent chemical transformations, including amide bond formation and diazotization reactions.
-
Methoxy Group: This electron-donating group modulates the electronic properties of the ring and can influence the regioselectivity of certain reactions. It also impacts the overall solubility and conformational preferences of the molecule.
The combination of these features in a single molecule allows for a controlled, stepwise diversification, enabling the rapid generation of molecular libraries for screening and optimization in drug development programs.
Physicochemical Properties
While extensive experimental data for this specific isomer is not widely published, its core physicochemical properties can be reliably predicted based on its structure and data from analogous compounds.
Table 1: Physical and Chemical Properties of 2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene
| Property | Value / Predicted Value | Source / Basis |
| IUPAC Name | 2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene | IUPAC Nomenclature |
| Synonyms | 1-Fluoro-2-iodo-5-methoxy-6-nitrobenzene | Alternative Numbering |
| CAS Number | Data not readily available | N/A |
| Molecular Formula | C₇H₅FINO₃ | - |
| Molecular Weight | 313.02 g/mol | - |
| Exact Mass | 312.9247 Da | - |
| Appearance | Predicted: Light yellow to brown solid | Analogy to other nitroaromatics[3][4] |
| Melting Point | Predicted: 70-90 °C | Based on related structures[5] |
| Boiling Point | >300 °C (Predicted, with decomposition) | High molecular weight and polarity |
| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, THF, DMSO); Insoluble in water. | General properties of nitroaromatics |
graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms and bonds C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; I [label="I", fontcolor="#EA4335"]; F [label="F", fontcolor="#34A853"]; N [label="N"]; O1 [label="O"]; O2 [label="O"]; O_methoxy [label="O"]; C_methyl [label="CH₃"]; // Benzene ring with double bonds C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5, style=dashed]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5, style=dashed]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5, style=dashed]; // Substituents C1 -- I [len=1.5]; C2 -- F [len=1.5]; C3 -- N [len=1.5]; C4 -- O_methoxy [len=1.5]; // Nitro group N -- O1 [len=1.2, label="+"]; N -- O2 [len=1.2, label="-"]; // Methoxy group O_methoxy -- C_methyl [len=1.5]; // Invisible nodes for positioning labels pos_ring [label=" ", pos="0,0!"]; pos_I [label="1", pos="-1.5,0.5!", fontsize=10]; pos_F [label="2", pos="-1.5,-0.5!", fontsize=10]; pos_N [label="3", pos="0,-1.5!", fontsize=10]; pos_O [label="4", pos="1.5,-0.5!", fontsize=10]; pos_C5 [label="5", pos="1.5,0.5!", fontsize=10]; pos_C6 [label="6", pos="0,1.5!", fontsize=10];
}
Caption: Chemical structure of 2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene.
Spectroscopic Characterization (Anticipated Data)
The following spectroscopic data are predicted based on established principles of NMR, IR, and MS to aid researchers in the identification and characterization of the title compound.[6][7]
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¹H NMR Spectroscopy (400 MHz, CDCl₃): The spectrum is expected to show two doublets in the aromatic region.
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δ 7.8-8.1 ppm (d, 1H): This signal corresponds to the proton at the C5 position. It is downfield due to the deshielding effect of the para nitro group and is split into a doublet by the adjacent proton at C6.
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δ 7.0-7.3 ppm (d, 1H): This signal corresponds to the proton at the C6 position. It is relatively upfield and is split into a doublet by the proton at C5. The methoxy group at C4 provides some shielding.
-
-
¹³C NMR Spectroscopy (100 MHz, CDCl₃): The proton-decoupled spectrum will display seven distinct signals.
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δ 150-155 ppm: Carbon bearing the methoxy group (C4).
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δ 145-150 ppm: Carbon bearing the nitro group (C3).
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δ 155-160 ppm (d, J_CF ≈ 250 Hz): Carbon bearing the fluorine atom (C2), showing a characteristic large coupling constant.
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δ 90-95 ppm: Carbon bearing the iodine atom (C1), significantly shielded by the heavy atom effect.
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δ 125-130 ppm: Aromatic CH carbon (C5).
-
δ 115-120 ppm: Aromatic CH carbon (C6).
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δ ~56 ppm: Methoxy (OCH₃) carbon.
-
-
Infrared (IR) Spectroscopy:
-
~1520-1550 cm⁻¹ (strong, sharp): Asymmetric NO₂ stretching.
-
~1340-1360 cm⁻¹ (strong, sharp): Symmetric NO₂ stretching.
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~1250-1280 cm⁻¹: Aryl-O stretching of the methoxy group.
-
~1020-1050 cm⁻¹: C-F stretching.
-
-
Mass Spectrometry (EI-MS):
-
m/z 313: Molecular ion peak (M⁺).
-
m/z 296: Loss of OH ([M-17]⁺), a common fragmentation for ortho-nitro compounds.
-
m/z 267: Loss of NO₂ ([M-46]⁺).
-
m/z 186: Loss of I ([M-127]⁺).
-
The isotopic pattern for one iodine atom will be clearly visible.
-
Chemical Reactivity and Synthetic Pathways
The synthetic utility of this molecule is governed by the selective reactivity of its functional groups.
Nucleophilic Aromatic Substitution (SNAr)
The aromatic ring is highly electron-deficient, making it susceptible to nucleophilic attack. The nitro group at C3 strongly activates the ortho (C2) and para (C4) positions. Given that the C4 position is occupied by a methoxy group (a poor leaving group), reactivity is directed to the C2-fluoro position. Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity stabilizes the intermediate Meisenheimer complex.[8] This allows for the selective displacement of the fluoride by a wide range of nucleophiles (e.g., amines, alkoxides, thiols).
Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).
Metal-Catalyzed Cross-Coupling
The carbon-iodine bond is the primary site for metal-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to the C-F bond. This orthogonality is a key synthetic advantage. Reactions such as Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines) can be performed selectively at the C1 position.
Caption: Logical workflow for a Suzuki-Miyaura cross-coupling reaction.
Reduction of the Nitro Group
The nitro group can be cleanly reduced to an aniline using standard conditions, such as tin(II) chloride (SnCl₂) in an acidic medium or catalytic hydrogenation (H₂ over Pd/C). This transformation converts the strongly electron-withdrawing nitro group into a versatile electron-donating amine, which dramatically alters the reactivity of the aromatic ring and provides a new site for functionalization.
Experimental Protocols
General Safety and Handling
Halogenated nitroaromatic compounds should be handled with caution. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.[9][10][11]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Conduct all manipulations in a certified chemical fume hood to avoid inhalation of dust or vapors.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Protocol 1: Exemplary Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of an arylboronic acid to the C1-I position.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v). Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 6-12 hours.
-
Self-Validation (Monitoring): Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The disappearance of the starting material and the appearance of a new, less polar spot (the product) indicates a successful reaction.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure coupled product.
Protocol 2: Reduction of the Nitro Group
This protocol describes the conversion of the nitro group to an amine using tin(II) chloride.
-
Reaction Setup: In a round-bottom flask, dissolve 2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene (1.0 eq) in ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and stir for 2-4 hours.
-
Self-Validation (Monitoring): Monitor the reaction by TLC. The starting material will be significantly less polar than the resulting amine product, which will often streak on the silica plate. Staining with ninhydrin can help visualize the amine.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Add a saturated aqueous solution of sodium bicarbonate carefully to neutralize the acid and precipitate tin salts.
-
Extraction: Extract the aqueous slurry thoroughly with ethyl acetate. The product will move into the organic layer.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aniline product, which can be further purified if necessary.
Conclusion
2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene represents a sophisticated and highly versatile building block for advanced organic synthesis. The orthogonal reactivity of its iodo and fluoro substituents, combined with the activating and transformable nature of the nitro group, provides chemists with a powerful tool for constructing complex molecular architectures. This guide has outlined its predicted properties and key reaction pathways, offering a roadmap for its effective utilization in research, particularly within the fields of drug discovery and materials science.
References
-
PubChem. (n.d.). 2-Fluoro-4-iodonitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (2025). 2-Fluoro-1-iodo-4-nitrobenzene. Retrieved from [Link]
-
Chemical Synthesis Database. (2025). 2-fluoro-1-methoxy-4-nitrobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Fluoro-2-iodo-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Drug Discovery and Development. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
-
Laboratory News. (2018). New molecule to improve pharmaceuticals draws inspiration from nature's toolbox. Retrieved from [Link]
-
Alachem. (n.d.). 4-Fluoro-1-iodo-2-nitrobenzene. Retrieved from [Link]
-
ResearchGate. (2015). Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not? Retrieved from [Link]
-
NIST. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (2003). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
-
Organic Syntheses. (n.d.). 1,2,3-triiodo-5-nitrobenzene. Retrieved from [Link]
-
McMahon, R. J. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Retrieved from [Link]
-
MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]
-
Kokotos, C. G., et al. (n.d.). Organocatalytic Oxidation of Substituted Anilines to Azoxybenzenes and Nitrocompounds - Supporting Information. Retrieved from [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. chemimpex.com [chemimpex.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemscene.com [chemscene.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
